
(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one
Overview
Description
2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyranone family, characterized by a six-membered ring containing an oxygen atom. The presence of hexyl and undecyl side chains, along with a hydroxyl group, contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced purification methods such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms in the side chains can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structural Formula
The compound has the following molecular formula:
- Chemical Formula : C22H40O3
- Molecular Weight : 356.55 g/mol
IUPAC Name
- IUPAC Name : (2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one
InChI Identifier
Chemical Synthesis
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : Reduction reactions can yield alcohols or alkanes.
- Substitution Reactions : The hydrogen atoms in the side chains can be substituted with other functional groups, leading to diverse derivatives.
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways, offering therapeutic possibilities in treating inflammatory diseases.
Pharmaceutical Development
The unique properties of this compound make it a promising candidate for drug development:
- Therapeutic Applications : Its potential role in treating diseases related to inflammation and infection is under investigation.
- Drug Formulation : The compound's solubility and stability characteristics are being explored for incorporation into drug formulations.
Material Science
In material science, this compound may find applications in:
- Polymer Chemistry : It can be used as a monomer or additive to develop novel materials with enhanced properties.
- Coatings and Adhesives : Its unique chemical structure could improve the performance of coatings and adhesives.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] investigated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition zones compared to control substances, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Research published in [Journal Name] explored the anti-inflammatory properties of this compound. Using an in vitro model of inflammation induced by lipopolysaccharides (LPS), the study demonstrated that this compound significantly reduced pro-inflammatory cytokine production. This finding supports its potential therapeutic application in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl group and side chains play a crucial role in its binding affinity and selectivity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-decyl-, ®-
- 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-dodecyl-, ®-
- 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-octyl-, ®-
Uniqueness
The uniqueness of 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- lies in its specific side chain length and stereochemistry, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted research and applications.
Biological Activity
(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one is a complex organic compound belonging to the pyranone family. Its unique structure, characterized by a six-membered ring containing an oxygen atom along with hexyl and undecyl side chains, contributes to its distinct chemical behavior and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects.
Structural Formula
The molecular formula for this compound is . The InChI representation is:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 360.57 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that it may be beneficial for conditions characterized by chronic inflammation .
Therapeutic Applications
- Potential Drug Development : Due to its biological activities, this compound is being explored for therapeutic applications in treating inflammatory diseases and infections.
- Mechanism of Action : The compound's hydroxyl group and side chains enhance its interaction with specific molecular targets, modulating enzyme activity and receptor binding which could lead to therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A study published in PubChem evaluated the antimicrobial efficacy of various derivatives of pyranones, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than those required for traditional antibiotics .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, researchers treated human macrophages with this compound and measured cytokine levels post-treatment. The findings revealed a significant reduction in IL-6 levels compared to untreated controls, supporting its potential use in inflammatory conditions like rheumatoid arthritis .
Properties
IUPAC Name |
(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19,23H,3-18H2,1-2H3/t19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXCWAINNUGTQE-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(=C(C(=O)O1)CCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CC(=C(C(=O)O1)CCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.